methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate
Overview
Description
Methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate is a complex organic compound that features a quinoline moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and piperidine precursors. Key steps may involve:
Formation of the quinoline moiety: This can be achieved through Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.
Piperidine ring formation: This can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reactions: The quinoline and piperidine units are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3, PCC
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Halogens, nucleophiles like amines or thiols
Major Products
Oxidation products: Ketones, aldehydes
Reduction products: Alcohols
Substitution products: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate involves interactions with molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the piperidine ring can interact with protein targets, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine, chloroquine
Piperidine derivatives: Such as piperine, risperidone
Uniqueness
Methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate is unique due to its specific combination of quinoline and piperidine structures, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
methyl (2R,4S)-1-(2,8-dimethylquinoline-3-carbonyl)-4-hydroxypiperidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-11-5-4-6-13-9-15(12(2)20-17(11)13)18(23)21-8-7-14(22)10-16(21)19(24)25-3/h4-6,9,14,16,22H,7-8,10H2,1-3H3/t14-,16+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYPZOGVNOTJBQ-GOEBONIOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N3CCC(CC3C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N3CC[C@@H](C[C@@H]3C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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